![molecular formula C22H19FN4O5 B2705715 6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034459-68-0](/img/structure/B2705715.png)
6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound known for its significant properties in various scientific research applications. Its structure combines multiple aromatic and heterocyclic rings, contributing to its complex chemical behavior and potential in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step processes including cyclization, acylation, and fluorination. These steps require precise reaction conditions such as specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound might involve optimized processes to enhance yield and purity. Techniques such as batch processing or continuous flow synthesis are employed, utilizing advanced purification methods like chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: The compound undergoes various reactions including oxidation, reduction, and substitution. These reactions are fundamental in modifying the molecular structure to explore different derivatives and their properties.
Common Reagents and Conditions: In oxidation reactions, reagents like potassium permanganate or chromium trioxide are used. Reduction reactions might involve hydrogenation using palladium catalysts or lithium aluminum hydride. Substitution reactions often employ nucleophiles like amines or alkoxides under controlled conditions.
Major Products Formed: The reactions can lead to derivatives with altered electronic properties, enhancing the compound’s potential in binding studies and biological assays. The major products often retain the core structure but feature modifications that improve their efficacy or reduce toxicity.
Applications De Recherche Scientifique
Chemistry: The compound is used in developing new materials and studying the interactions within complex molecular systems.
Biology: It serves as a probe in biological studies, helping to elucidate cellular pathways and mechanisms.
Medicine: In medicinal chemistry, it is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry: Its stability and reactivity make it a valuable component in creating high-performance materials and in analytical chemistry for detecting and quantifying various substances.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The detailed mechanism involves binding to the active site of the target, altering its conformation and activity, which results in downstream biological effects.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Compared to structurally related compounds, 6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione exhibits unique properties such as enhanced stability and specific biological activity. Its fluorine atom plays a crucial role in increasing its binding affinity and metabolic stability.
List of Similar Compounds: Similar compounds include various quinazoline derivatives, fluoroquinolones, and benzo[d]oxazole derivatives. Each of these compounds shares some structural features and has unique properties making them valuable in different research contexts.
In a nutshell, this compound stands out due to its unique structure and diverse applications, making it a significant subject of study in multiple scientific fields.
Propriétés
IUPAC Name |
6-fluoro-3-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O5/c23-13-5-6-16-15(11-13)20(29)27(21(30)24-16)14-7-9-25(10-8-14)19(28)12-26-17-3-1-2-4-18(17)32-22(26)31/h1-6,11,14H,7-10,12H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTPHBRUIXTJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)CN4C5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2705632.png)
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2705633.png)
![Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B2705634.png)
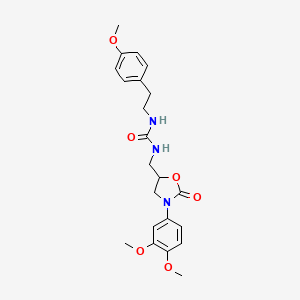
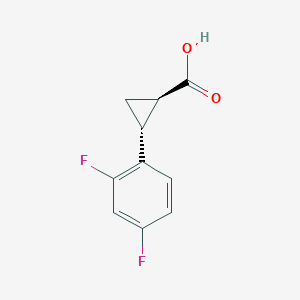
![ethyl 3-(4-methylphenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2705637.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azocan-5-yl]acetic acid](/img/structure/B2705643.png)
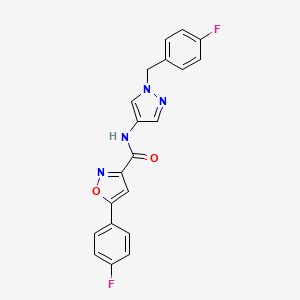
![3-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2705645.png)
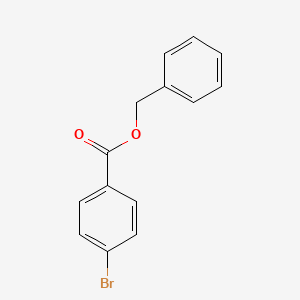
![6-Tert-butyl-2-[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2705649.png)
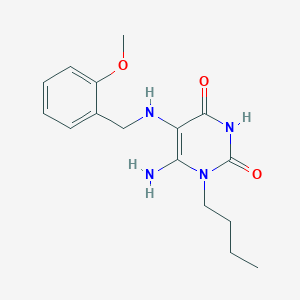
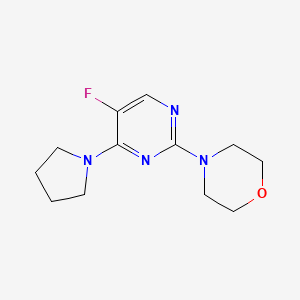
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2705653.png)
